(4aS,9aR)-6-hydroxy-9a-(piperidin-1-yl)-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one
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Overview
Description
(4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE is a complex organic compound with a unique structure that includes a piperidine ring, a benzofuran moiety, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the piperidine ring through cyclization reactions. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran intermediate with piperidine derivatives, often under conditions that promote ring closure and formation of the desired tetrahydropyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: N-alkyl or N-aryl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure-activity relationship (SAR) studies help in the design of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its full therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE shares structural similarities with other benzofuran and piperidine derivatives.
- Chitooligosaccharide Derivatives : These compounds, like (4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE, exhibit bioactive properties and are used in various applications .
Uniqueness
The uniqueness of (4AS,9AR)-6-HYDROXY-9A-PIPERIDINO-3,4,4A,9A-TETRAHYDRO1BENZOFURO[2,3-C]PYRIDIN-1(2H)-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
(4aS,9aR)-6-hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-[1]benzofuro[2,3-c]pyridin-1-one |
InChI |
InChI=1S/C16H20N2O3/c19-11-4-5-14-12(10-11)13-6-7-17-15(20)16(13,21-14)18-8-2-1-3-9-18/h4-5,10,13,19H,1-3,6-9H2,(H,17,20)/t13-,16+/m0/s1 |
InChI Key |
QKYAVBGXIOSTHN-XJKSGUPXSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@]23[C@@H](CCNC2=O)C4=C(O3)C=CC(=C4)O |
Canonical SMILES |
C1CCN(CC1)C23C(CCNC2=O)C4=C(O3)C=CC(=C4)O |
Origin of Product |
United States |
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